molecular formula C17H13F3N2S B2868443 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226428-88-1

2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2868443
CAS No.: 1226428-88-1
M. Wt: 334.36
InChI Key: YFXWCADVCHEMTG-UHFFFAOYSA-N
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Description

  • Final Methylthio Group Addition:

    • The addition of the methylthio group is typically done in the final stages, using methylthiolation reagents under controlled conditions.

  • Industrial Production Methods: While the laboratory synthesis provides a detailed understanding of the compound's preparation, industrial production often optimizes these steps for scalability, cost-effectiveness, and safety. Industrial methods focus on maximizing yield and purity while minimizing environmental impact and resource consumption.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step procedures, starting from commercially available materials. The key steps often include:

    • Formation of Imidazole Ring:

      • Initial step involves the cyclization reaction to form the imidazole core. This can be achieved through the condensation of α-diketones with ammonia or primary amines in the presence of acids or bases.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, typically affecting the methylthio group or the phenyl rings.

    • Reduction:

      • Reduction reactions may involve the imidazole ring or the phenyl substituents, often using hydride donors like sodium borohydride.

    • Substitution:

      • Electrophilic or nucleophilic substitutions can occur on the phenyl rings or the methylthio group under appropriate conditions.

    Common Reagents and Conditions:

    • Oxidizing Agents:

      • Examples include hydrogen peroxide, potassium permanganate.

    • Reducing Agents:

      • Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents:

      • Halides, organolithium, or organomagnesium reagents.

    Major Products:

    • The products depend on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted variants with different functional groups replacing the initial ones.

    Scientific Research Applications

    Chemistry:

    • The compound is used as an intermediate in organic synthesis, aiding the development of more complex molecules.

    Biology:

    • Its structure is conducive to binding with various biological targets, making it a candidate for biochemical research.

    Medicine:

    Industry:

    • Utilized in the production of materials with specific desired properties, such as pharmaceuticals or agrochemicals.

    Mechanism of Action

    2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects by interacting with molecular targets like enzymes, receptors, or nucleic acids. Its mechanism of action may involve:

    • Binding to Active Sites:

      • Inhibiting or activating enzymes by fitting into their active sites.

    • Modulating Receptors:

      • Altering receptor activity, influencing signaling pathways.

    • Interacting with Nucleic Acids:

      • Potentially binding to DNA or RNA, affecting genetic regulation.

    Comparison with Similar Compounds

    • Other imidazole derivatives, such as 1-phenyl-2-(phenylthio)-1H-imidazole, 2-methylthio-1H-imidazole, and trifluoromethyl-substituted imidazoles.

    Uniqueness:

    • The unique combination of the methylthio, phenyl, and trifluoromethyl-phenyl groups distinguishes it from other imidazole compounds, providing specific chemical reactivity and biological activity.

    Properties

    IUPAC Name

    2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YFXWCADVCHEMTG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H13F3N2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    334.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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